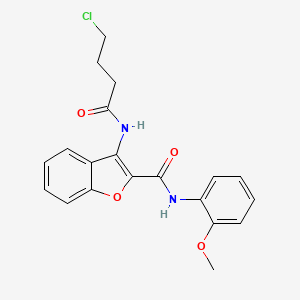![molecular formula C12H16N2 B2396303 3a,8a-Dimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole CAS No. 30963-49-6](/img/structure/B2396303.png)
3a,8a-Dimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3a,8a-Dimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole” is a chemical compound with the molecular formula C15H24 . It is also known by other names such as Azulene, 1,2,3,3a,4,7,8,8a-octahydro-3a,6-dimethyl-1- (1-methylethylidene)-, (3aS,8aS)-; Dauca-4 (11),8-diene .
Synthesis Analysis
The synthesis of this compound has been described in various studies. One method involves the conversion of 3-aminoethyl-3-alkyloxindoles to 3a,8a-dialkyl-1,2,3,3a,8,8a-hexahydropyrrolo [2,3-b]indoles through an addition–cyclization sequence .Molecular Structure Analysis
The molecular structure of this compound is complex, with a total of 32 bonds, including 16 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 eight-membered ring, 1 nine-membered ring, 1 twelve-membered ring, 1 secondary amine (aliphatic), and 1 secondary amine (aromatic) .Scientific Research Applications
Synthetic Methodologies and Classification
Indoles, including derivatives like "3a,8a-Dimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole," are foundational structures in organic chemistry, inspiring numerous synthesis strategies. A comprehensive review by Taber and Tirunahari (2011) presents a classification framework for all indole syntheses, highlighting nine strategic approaches for constructing the indole nucleus. This classification system aids in understanding the diversity of synthetic routes and their historical development, providing a basis for future innovation in indole synthesis (Taber & Tirunahari, 2011).
Anticancer Applications
Indole derivatives have shown significant potential in cancer treatment. A review by Song et al. (2020) covers the development of indole alkaloids, synthetic dimers, and hybrids with antiproliferative effects on various cancers, both in vitro and in vivo. The study emphasizes the therapeutic applications of these compounds, including clinically used drugs like vinblastine, midostaurin, and anlotinib, underscoring the utility of indole scaffolds in developing novel anticancer agents (Song et al., 2020).
Hepatic Protection
Indole-3-Carbinol (I3C) and its major derivatives have demonstrated pleiotropic protective effects against chronic liver injuries. Wang et al. (2016) review the pharmacokinetics of I3C and its derivatives, highlighting their roles in modulating transcriptional factors, relieving oxidative stress, and inhibiting DNA synthesis, which collectively contribute to hepatic protection. This research illustrates the importance of indoles in therapeutic strategies for liver diseases (Wang et al., 2016).
Green Chemistry Approaches
The application of indole derivatives in green chemistry is explored by Ali et al. (2021), focusing on the use of deep eutectic mixtures (DESs) as solvents in organic transformations. This approach highlights the environmental benefits and efficiency of using indole systems in synthetic chemistry, promoting sustainable practices (Ali et al., 2021).
Biological Activities and Therapeutic Potential
The diverse biological activities of indole derivatives are underscored in several reviews. Kumar and Ritika (2020) summarize the wide range of biological activities exhibited by indole derivatives, including antiviral, anti-inflammatory, anticancer, anti-HIV, and antioxidant properties. This comprehensive overview emphasizes the indole nucleus's role as a privileged scaffold in drug discovery, showcasing the versatility of indole derivatives in pharmacology (Kumar & Ritika, 2020).
properties
IUPAC Name |
3a,8b-dimethyl-1,2,3,4-tetrahydropyrrolo[2,3-b]indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-11-7-8-13-12(11,2)14-10-6-4-3-5-9(10)11/h3-6,13-14H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGOWDBYXNBWFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCNC1(NC3=CC=CC=C23)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3a,8a-Dimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-benzyl-2-(3,4,5-trimethoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B2396221.png)
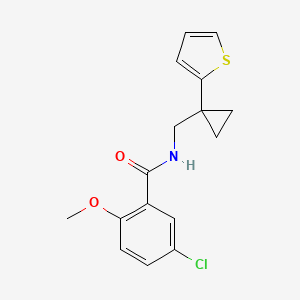
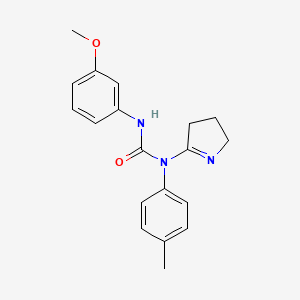
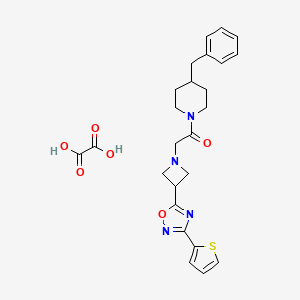
![3-amino-N-tert-butyl-6-(4-chlorophenyl)-4-(furan-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2396226.png)

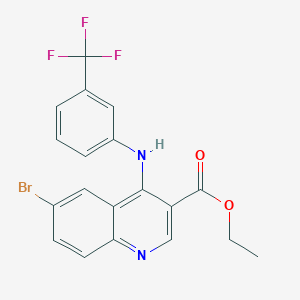
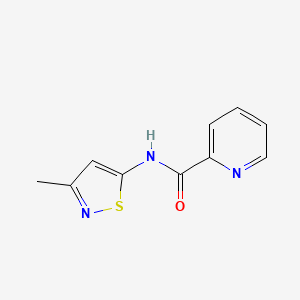
![4-methoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2396233.png)
![1-(3-methoxypropyl)-N-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2396234.png)
![N-(2-furylmethyl)-3-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/structure/B2396236.png)
![N-cyclohexyl-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2396239.png)
![1,3,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2396240.png)
